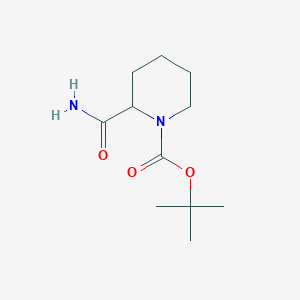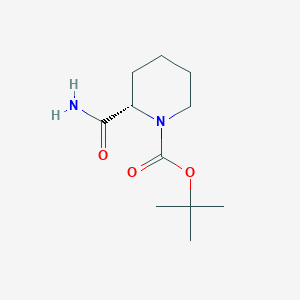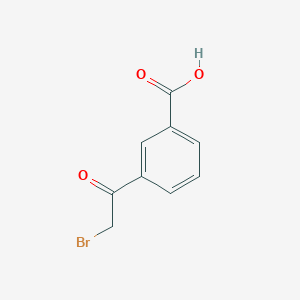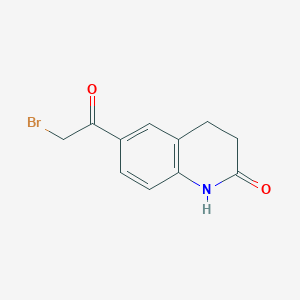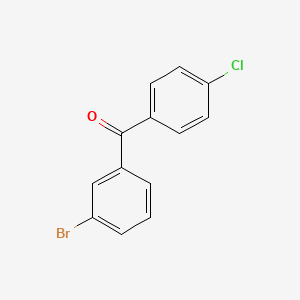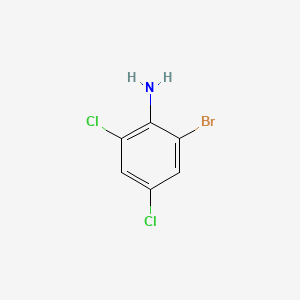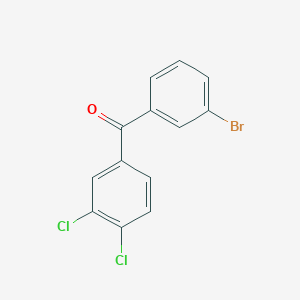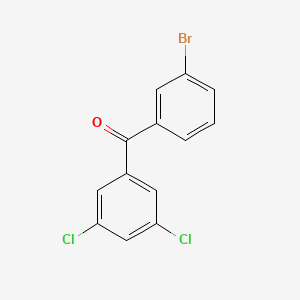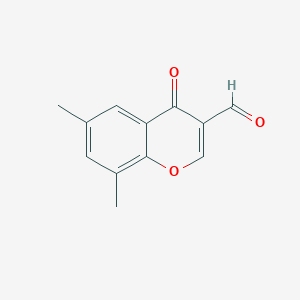
6,8-Dimethyl-3-formylchromone
Descripción general
Descripción
6,8-Dimethyl-3-formylchromone is a compound that belongs to the chromone family, characterized by a chromone core structure with specific substituents at the 6 and 8 positions, namely methyl groups, and a formyl group at the 3 position. Chromones are a class of compounds known for their diverse biological activities and are often used as scaffolds in drug discovery due to their structural similarity to flavonoids .
Synthesis Analysis
The synthesis of chromone derivatives, including those with specific substitutions like 6,8-dimethyl-3-formylchromone, can be achieved through various synthetic strategies. One approach involves the use of palladium-mediated reactions to introduce substituents at different positions on the chromone scaffold. This method has been shown to yield a variety of chromone derivatives with high regioselectivity and good to excellent yields . Another approach for synthesizing substituted chromones is the reaction of 6-aminopyrimidines with 3-formylchromone under microwave irradiation or classical heating, which can lead to unexpected products such as 6-hydroxy-6,9-dihydrobenzopyranopyrido[2,3-d]pyrimidin-8-ones .
Molecular Structure Analysis
The molecular structure of chromone derivatives can be elucidated using various NMR techniques, including 1H, 1H- and 1H, 13C COSY, DEPT, HSQC, HMBC, and NOESY. These techniques allow for the determination of the structure of the final compounds, including the position of substituents on the chromone core .
Chemical Reactions Analysis
Chromone derivatives can undergo a variety of chemical reactions. For instance, the hydroxy group in the 3-position of chromones can be activated as a triflate and used in productive Stille reactions. This group can also participate in O-alkylation reactions with different functionalized alkyl bromides . Additionally, the reaction of electron-rich amino-heterocycles with 3-(dichloroacetyl)chromone can lead to the formation of diverse fused pyridines, which upon hydrolysis yield annulated α-(formyl)pyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromone derivatives are influenced by their molecular structure. The introduction of methyl groups and other substituents can affect properties such as phase transitions, vibrations, and methyl group tunneling, as observed in complexes with chloranilic acid . The crystal packing and charge transfer between interacting compounds can also play a role in these properties . Specific details on the physical and chemical properties of 6,8-dimethyl-3-formylchromone are not provided in the given papers, but similar compounds have been studied for their interesting properties, including antiferroelectric behavior .
Aplicaciones Científicas De Investigación
1. Application in Anti-Cancer Research
- Summary of Application: 6,8-Dimethyl-3-formylchromone is used in the synthesis of pyrroles with anti-cancer activity. Pyrroles are a valuable class of five-membered nitrogen heterocycles found in natural products and bioactive compounds .
- Methods of Application: An efficient and direct approach to pyrroles was developed by employing 3-formylchromones as decarboxylative coupling partners, facilitated by microwave irradiation. The protocol utilizes easily accessible feedstocks, a catalytic amount of DBU without any metals, resulting in high efficiency and regioselectivity .
- Results or Outcomes: All synthesized products were evaluated against five different cancer cell lines and compound 3l selectively inhibited the proliferation of HCT116 cells with an IC 50 value of 10.65 μM .
2. Application in Green Synthesis of Chromones
- Summary of Application: 6,8-Dimethyl-3-formylchromone is used in the green synthesis of chromone derivatives. Chromones constitute an important class of oxygen-containing heterocyclic compounds found to be efficient pharmacophores in some drugs and several flavonoids .
- Methods of Application: Research endeavors have been directed toward a variety of new eco-friendly approaches. Some promising approaches in designing green protocols with improved efficiency include microwave and ultrasound irradiation, solvent-free reactions, reactions in aqueous media, and the use of heterogeneous catalysis .
- Results or Outcomes: The synthesized chromone-pyrimidine hybrid derivatives were evaluated for their in vitro antifungal and antibacterial activity, and some of them showed promising results .
3. Application in Anti-Helicobacter Pylori Research
- Summary of Application: 6,8-Dichloro-3-formylchromone showed comparable anti-H. pylori activity with metronidazole and potent urease inhibition against jack bean urease .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
4. Synthesis of Pyrroles
- Summary of Application: 6,8-Dimethyl-3-formylchromone is used in the synthesis of pyrroles, which are a valuable class of five-membered nitrogen heterocycles found in natural products and bioactive compounds .
- Methods of Application: An efficient and direct approach to pyrroles was developed by employing 3-formylchromones as decarboxylative coupling partners, facilitated by microwave irradiation .
- Results or Outcomes: All synthesized products were evaluated against five different cancer cell lines and compound 3l selectively inhibited the proliferation of HCT116 cells with an IC 50 value of 10.65 μM .
5. Reactions with Active Methylene and Methyl Compounds
- Summary of Application: 3-Formylchromone, which can be derived from 6,8-Dimethyl-3-formylchromone, reacts with active methylene and methyl compounds .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
6. Solvent-Dependent Regio- and Stereo-Selective Reactions
- Summary of Application: 3-Formylchromones, which can be derived from 6,8-Dimethyl-3-formylchromone, show solvent-dependent regio- and stereo-selective reactions .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
4. Synthesis of Pyrroles
- Summary of Application: 6,8-Dimethyl-3-formylchromone is used in the synthesis of pyrroles, which are a valuable class of five-membered nitrogen heterocycles found in natural products and bioactive compounds .
- Methods of Application: An efficient and direct approach to pyrroles was developed by employing 3-formylchromones as decarboxylative coupling partners, facilitated by microwave irradiation .
- Results or Outcomes: All synthesized products were evaluated against five different cancer cell lines and compound 3l selectively inhibited the proliferation of HCT116 cells with an IC 50 value of 10.65 μM .
5. Reactions with Active Methylene and Methyl Compounds
- Summary of Application: 3-Formylchromone, which can be derived from 6,8-Dimethyl-3-formylchromone, reacts with active methylene and methyl compounds .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
6. Solvent-Dependent Regio- and Stereo-Selective Reactions
- Summary of Application: 3-Formylchromones, which can be derived from 6,8-Dimethyl-3-formylchromone, show solvent-dependent regio- and stereo-selective reactions .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
Direcciones Futuras
The future directions of 6,8-Dimethyl-3-formylchromone research could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, the synthesis of 3-formylchromones from 2-hydroxyacetophenones, DMF, and POCl3 could be further optimized . Additionally, the chemical reactivity of 3-substituted-6,8-dimethylchromones could be studied with a wider range of nucleophiles .
Propiedades
IUPAC Name |
6,8-dimethyl-4-oxochromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-7-3-8(2)12-10(4-7)11(14)9(5-13)6-15-12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVDPSWFSZPYET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C(=CO2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374392 | |
| Record name | 6,8-Dimethyl-3-formylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dimethyl-3-formylchromone | |
CAS RN |
42059-75-6 | |
| Record name | 6,8-Dimethyl-3-formylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl-[1-(2,4-dichlorophenyl)ethyl]amine](/img/structure/B1334041.png)
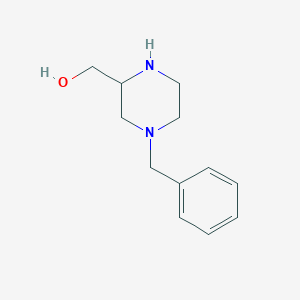
![2-(Benzo[d][1,3]dioxol-5-yl)Benzoic acid](/img/structure/B1334045.png)
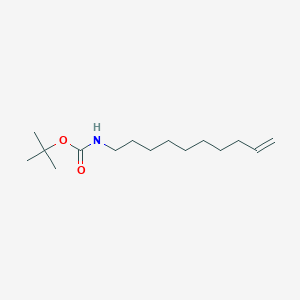
![3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1334050.png)
![3-[(Tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid](/img/structure/B1334051.png)
